

Application Note: Quantification of Fluticasone Dimer Impurity in Nasal Spray Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluticasone dimer impurity*

Cat. No.: *B587343*

[Get Quote](#)

AN-025

Target Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Purpose: This document provides a detailed analytical protocol for the accurate quantification of the **Fluticasone dimer impurity** in Fluticasone Propionate nasal spray formulations using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Introduction

Fluticasone Propionate is a potent synthetic corticosteroid widely used for the management of allergic rhinitis and asthma, commonly formulated as a nasal spray[1][2]. During the manufacturing process or upon storage, impurities can form, which may impact the efficacy and safety of the drug product. One such critical impurity is the Fluticasone dimer[3][4]. Regulatory bodies require stringent control and monitoring of impurities in pharmaceutical formulations[5][6]. Therefore, a robust and sensitive analytical method for the quantification of the **Fluticasone dimer impurity** is crucial for quality control and to ensure product safety[7].

This application note describes a validated UPLC-MS method for the determination of the **Fluticasone dimer impurity** in fluticasone propionate nasal spray formulations. The method is demonstrated to be sensitive, specific, and accurate, making it suitable for routine quality control testing.

Experimental Protocols

Materials and Reagents

- Fluticasone Propionate Reference Standard
- **Fluticasone Dimer Impurity** Reference Standard[8][9]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate (AR grade)
- Trifluoroacetic acid (TFA)
- Deionized Water
- Fluticasone Propionate Nasal Spray Samples

Instrumentation

- UPLC System with a UV detector
- Mass Spectrometer (e.g., Triple Quadrupole)
- UPLC Column: Acquity BEH C18 (1.7 μm , 100 mm \times 2.1 mm) or equivalent[10]

Preparation of Solutions

Diluent: Acetonitrile and Water (50:50, v/v)

Standard Stock Solution (Fluticasone Propionate): Accurately weigh about 25 mg of Fluticasone Propionate working standard into a 100 mL volumetric flask. Add 10 mL of acetonitrile to dissolve and then dilute to volume with the diluent and mix[10].

Impurity Stock Solution (Fluticasone Dimer): Accurately weigh about 5 mg of **Fluticasone Dimer Impurity** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent and mix.

Spiked Sample Solution: Accurately weigh a quantity of the nasal spray formulation equivalent to 2.5 mg of fluticasone propionate into a 10 mL volumetric flask. Add 3 mL of acetonitrile and sonicate for 10 minutes. Allow the solution to cool to room temperature. Spike with a known concentration of the **Fluticasone Dimer Impurity** stock solution and dilute to volume with acetonitrile[10]. Filter the solution through a 0.2 µm syringe filter before injection.

UPLC-MS Method Parameters

The following UPLC-MS conditions have been found suitable for the analysis.

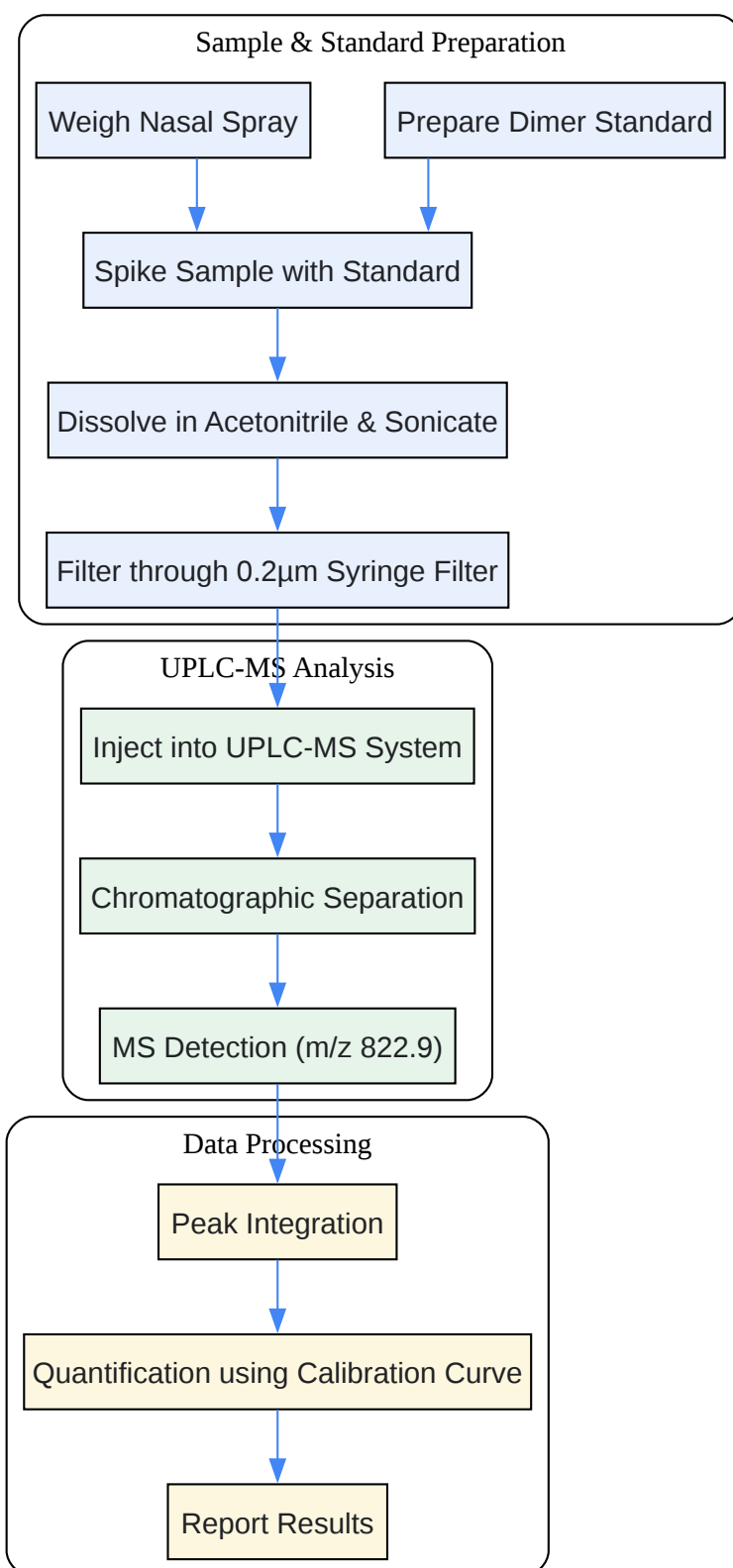
Parameter	Condition
Column	Acquity BEH C18 (1.7 µm, 100 mm × 2.1 mm) [10]
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B	Methanol[11][12]
Gradient Program	Time (min)
Flow Rate	0.5 mL/min[11][12]
Column Temperature	40 °C
Injection Volume	5 µL
UV Detection	240 nm[11][13]
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored m/z	Fluticasone Propionate: 501.2, Fluticasone Dimer: 822.9[2][4][7]

Data Presentation

The following table summarizes the typical quantitative performance data for the UPLC-MS method for the quantification of **Fluticasone dimer impurity**.

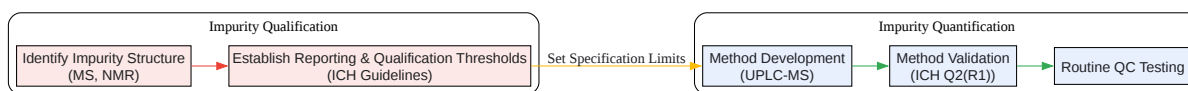
Parameter	Result
Linearity Range (µg/mL)	0.05 - 1.5
Correlation Coefficient (r ²)	> 0.999[14]
Limit of Detection (LOD) (µg/mL)	0.015
Limit of Quantitation (LOQ) (µg/mL)	0.05[11][12]
Accuracy (% Recovery)	95.0 - 105.0%[14]
Precision (%RSD)	< 2.0%[11]

Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of **Fluticasone dimer impurity**.



[Click to download full resolution via product page](#)

Caption: Logical relationship of the impurity qualification and quantification process.

Conclusion

The UPLC-MS method detailed in this application note is a reliable and robust approach for the quantification of **Fluticasone dimer impurity** in nasal spray formulations. The method exhibits excellent sensitivity, accuracy, and precision, meeting the stringent requirements for pharmaceutical quality control. This protocol can be readily implemented in a laboratory setting for routine analysis and stability studies of Fluticasone Propionate nasal spray products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HPLC Method for Analysis of Fluticasone Propionate in Nasal Spray on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. shimadzu.com [shimadzu.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bocsci.com [bocsci.com]
- 5. ijdra.com [ijdra.com]
- 6. fda.gov [fda.gov]
- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Fluticasone Propionate EP Impurity G | 220589-37-7 | SynZeal [synzeal.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Fluticasone Dimer Impurity in Nasal Spray Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587343#quantification-of-fluticasone-dimer-impurity-in-nasal-spray-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com